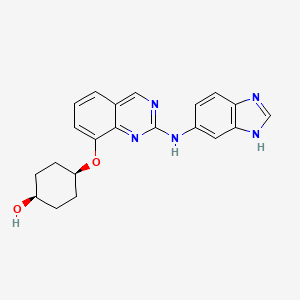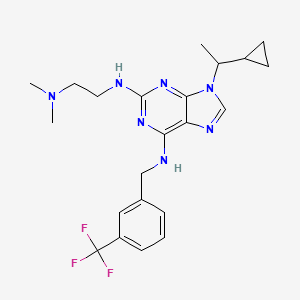
NH-bis(PEG3-Boc)
Descripción general
Descripción
NH-bis(PEG3-Boc) is a polyethylene glycol derivative containing an amino group with two tert-butoxycarbonyl (Boc) protected amines. This compound is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation via the ubiquitin-proteasome system .
Aplicaciones Científicas De Investigación
NH-bis(PEG3-Boc) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs
Biology: Employed in the modification of biomolecules for targeted delivery and controlled release
Medicine: Utilized in drug development for the targeted degradation of disease-related proteins
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
Target of Action
NH-bis(PEG3-Boc) is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .
Mode of Action
NH-bis(PEG3-Boc) operates by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The biochemical pathway primarily affected by NH-bis(PEG3-Boc) is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and NH-bis(PEG3-Boc) manipulates this system to selectively degrade target proteins .
Pharmacokinetics
As a peg-based compound, it is likely to have good solubility and stability, which could positively impact its bioavailability .
Result of Action
The primary result of NH-bis(PEG3-Boc)'s action is the selective degradation of target proteins . This can lead to various molecular and cellular effects, depending on the specific proteins targeted.
Action Environment
The action of NH-bis(PEG3-Boc) can be influenced by various environmental factors. For instance, the compound’s reactivity with carboxylic acids, activated NHS esters, and carbonyls can be affected by the pH of the environment . Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C .
Análisis Bioquímico
Biochemical Properties
NH-bis(PEG3-Boc) plays a crucial role in biochemical reactions as it is used in the synthesis of a series of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of NH-bis(PEG3-Boc) are primarily related to its role in the synthesis of PROTACs . By enabling the formation of PROTAC molecules, NH-bis(PEG3-Boc) indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of NH-bis(PEG3-Boc) is tied to its role as a PROTAC linker . It enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NH-bis(PEG3-Boc) typically involves the reaction of polyethylene glycol with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups. The resulting product is purified by column chromatography to obtain NH-bis(PEG3-Boc) with high purity .
Industrial Production Methods
Industrial production of NH-bis(PEG3-Boc) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
NH-bis(PEG3-Boc) undergoes several types of chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated esters, and carbonyl compounds to form amide or imine linkages
Deprotection Reactions: The Boc groups can be removed under acidic conditions, revealing the free amine groups
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, N-hydroxysuccinimide (NHS) esters, and aldehydes. .
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc groups under mild acidic conditions
Major Products Formed
Substitution Reactions: The major products are amides or imines, depending on the nature of the reacting partner
Deprotection Reactions: The major product is the free amine derivative of NH-bis(PEG3-Boc)
Comparación Con Compuestos Similares
Similar Compounds
NH-bis(PEG3-C2-NH-Boc): Another polyethylene glycol-based linker with similar properties but different chain length.
NH-bis(PEG3): A simpler version without the Boc protection groups.
Uniqueness
NH-bis(PEG3-Boc) is unique due to its dual Boc protection, which allows for selective deprotection and functionalization. This feature makes it highly versatile for use in various chemical and biological applications .
Propiedades
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53N3O10/c1-25(2,3)38-23(30)28-9-13-34-17-21-36-19-15-32-11-7-27-8-12-33-16-20-37-22-18-35-14-10-29-24(31)39-26(4,5)6/h27H,7-22H2,1-6H3,(H,28,30)(H,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJLEMRUSPERBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCNCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901118441 | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055024-51-4 | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055024-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,17,20,23-Hexaoxa-2,14,26-triazaheptacosanedioic acid, 1,27-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901118441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)



